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molecular formula C7H10N2O2 B098433 (3,5-Dimethyl-pyrazol-1-yl)-acetic acid CAS No. 16034-49-4

(3,5-Dimethyl-pyrazol-1-yl)-acetic acid

Cat. No. B098433
M. Wt: 154.17 g/mol
InChI Key: JYSWEDYPQJOEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266876B2

Procedure details

A mixture of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (600 mg), benzyl alcohol (0.402 mL), DMAP (194 mg) and DCC (802 mg) in MeCN (40 mL) was stirred at RT overnight. The suspension was filtered off and the resulting solution was evaporated to dryness. The residue was purified by CC (Hept/EA 7/3) to afford benzyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (460 mg, white solid). LC-MS (B): tR=0.80 min; [M+H]+: 245.18.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.402 mL
Type
reactant
Reaction Step One
Name
Quantity
802 mg
Type
reactant
Reaction Step One
Name
Quantity
194 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[N:4]([CH2:8][C:9]([OH:11])=[O:10])[N:3]=1.[CH2:12](O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C1CCC(N=C=NC2CCCCC2)CC1>CN(C1C=CN=CC=1)C.CC#N>[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[N:4]([CH2:8][C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[N:3]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
CC1=NN(C(=C1)C)CC(=O)O
Name
Quantity
0.402 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
802 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
194 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by CC (Hept/EA 7/3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NN(C(=C1)C)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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